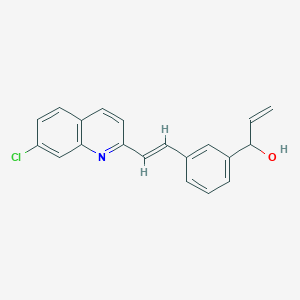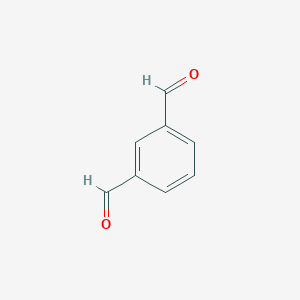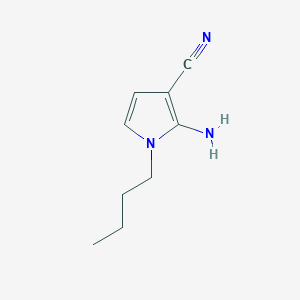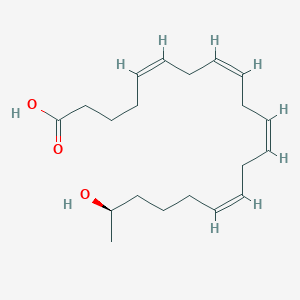
Escin, monosodium salt
Übersicht
Beschreibung
Escin, monosodium salt, also known as Sodium aescinate, is a compound derived from Aesculus hippocastanum, or horse chestnut . It has been used in various medical applications due to its diverse therapeutic properties .
Molecular Structure Analysis
The molecular structure of Escin, monosodium salt is complex. It has a molecular weight of 1124.2 g/mol . The compound is characterized by a combination of short-, medium-, and long-range attractive forces, leading to tight molecular packing in the layers .
Wissenschaftliche Forschungsanwendungen
Antioxidant and Immunity Enhancing Activities
Sodium aescinate has been evaluated for its potential to act as an antioxidant and enhance immunity functions. In a study involving a hepatocellular carcinoma (HCC) mouse model, Sodium aescinate injection liquid (SAIL) was found to significantly decrease serum levels of pro-inflammatory cytokines and enzymes such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), Gamma-glutamyltransferase (γ-GT), alanine transaminase (ALT), aspartate transaminase (AST), and alkaline phosphatase (ALP). Additionally, treatment with SAIL markedly reduced oxidative injury by decreasing blood and liver malondialdehyde (MDA) levels, increasing glutathione (GSH) levels, and enhancing antioxidant enzyme activities in a dose-dependent manner .
Anti-inflammatory Properties via Solid Lipid Nanoparticles
Advancements in nanotechnology have led to the development of solid lipid nanoparticles (SLNs) as a delivery system for Sodium aescinate. These SLNs exhibit significant anti-inflammatory activity, with research showing that Sodium aescinate-loaded SLNs can effectively reduce inflammation markers such as paw edema and ear swelling in mice models. The SLNs are characterized by their uniform particle size, even distribution after encapsulation, and stability, making them a promising medium for drug delivery .
Venous Tension Improvement and Blood Circulation
Sodium aescinate is derived from the mature, dried seeds of the Chestnut plant and contains ester-bonded triterpenoid saponins. It has been found to enhance venous tension, thereby improving blood circulation. This property is particularly beneficial in conditions where venous insufficiency is a concern, and it plays a role in ameliorating brain function abnormalities .
Reduction of Fluid Exudation
The pharmacological properties of Sodium aescinate also include the reduction of fluid exudation. This effect is useful in conditions that involve edema or swelling, as it helps to mitigate the accumulation of excess fluids in tissues .
Liver Function Repair
Sodium aescinate has shown promise in repairing liver function. In the same study that evaluated its antioxidant and immunity-enhancing activities, researchers found that SAIL could significantly repair liver function by reducing serum levels of liver enzymes. This suggests potential applications in the treatment of liver diseases where enzyme levels are elevated due to liver damage .
Drug Delivery System Optimization
Research into the formulation of Sodium aescinate has led to the optimization of drug delivery systems. For instance, the development of Sodium aescinate-loaded SLNs using high-pressure homogenization methods has resulted in a stable and effective delivery system with improved drug loading and anti-inflammatory activity. This optimization is crucial for enhancing the therapeutic efficacy of the compound .
Wirkmechanismus
Sodium aescinate, also known as Escin, monosodium salt, Aescin sodium salt, Escin, sodium salt, or Na-Aescinat, is a compound derived from the mature, dried seeds of the Chestnut plant . It exhibits a range of pharmacological properties, including the mitigation of inflammation and reduction of fluid exudation .
Target of Action
The primary target of sodium aescinate is Prostaglandin F2 alpha (PGF2α) . PGF2α is a bioactive lipid that plays a crucial role in inflammation and smooth muscle contraction .
Mode of Action
Sodium aescinate achieves its effects by inhibiting the activity of enzymes such as hyaluronidase and elastase . These enzymes are responsible for the degradation of the extracellular matrix, which can lead to increased capillary permeability and subsequent edema . Sodium aescinate also induces endothelial nitric oxide synthesis by making endothelial cells more permeable to calcium ions .
Biochemical Pathways
Sodium aescinate affects several biochemical pathways. It inhibits microglial activation through the NF-κB pathway , exerting a neuroprotective effect . In addition, sodium aescinate and its bioactive components induce degranulation via oxidative stress in RBL-2H3 mast cells .
Pharmacokinetics
The pharmacokinetics of sodium aescinate involve its encapsulation in solid lipid nanoparticles (SLNs) for drug delivery . The average particle size of these SLNs is 142.32 ± 0.17 nm, the zeta potential is 1.60 ± 0.32 mV, and the encapsulation rate is 73.93 ± 4.65% . The drug loading is 13.41 ± 1.25% . These properties contribute to the bioavailability of sodium aescinate .
Result of Action
Sodium aescinate has significant anti-inflammatory activity . It reduces the serum levels of inflammatory cytokines such as IL-1β, IL-6, TNF-α, and IFN-γ . It also inhibits the activation of microglia in traumatic brain injury and lipopolysaccharide mouse models .
Action Environment
The action of sodium aescinate can be influenced by environmental factors. For instance, the production process of SLNs loaded with sodium aescinate involves sophisticated high-pressure homogenization techniques . This method can produce stable SLNs containing sodium aescinate with uniform particle size, even distribution after encapsulation, and significant anti-inflammatory activity .
Safety and Hazards
Zukünftige Richtungen
The market for Escin, monosodium salt, is projected to grow significantly from 2023 to 2031 . Moreover, recent studies have demonstrated Escin’s efficacy in compositions with other approved drugs to accomplish synergy and increased bioavailability to broaden their apoptotic, anti-metastasis, and anti-angiogenetic effects . This suggests promising future directions for research involving Escin, monosodium salt, for medical and pharmaceutical applications as well as for basic research .
Eigenschaften
IUPAC Name |
sodium;(2S,3S,4S,5R,6R)-6-[[(1R,3S,8S,20S)-22-[(3-acetyloxy-2-methylbutanoyl)oxymethyl]-21-hydroxy-8-(hydroxymethyl)-3,4,8,12,19,19-hexamethyl-23-oxahexacyclo[18.2.1.03,16.04,13.07,12.017,22]tricos-15-en-9-yl]oxy]-4-hydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H84O23.Na/c1-22(23(2)71-24(3)57)45(68)70-21-54-26-16-49(4,5)43(42(54)65)73-32(54)17-53(9)25(26)10-11-30-50(6)14-13-31(51(7,20-56)29(50)12-15-52(30,53)8)74-48-40(76-46-36(62)33(59)27(58)19-69-46)38(64)39(41(77-48)44(66)67)75-47-37(63)35(61)34(60)28(18-55)72-47;/h10,22-23,26-43,46-48,55-56,58-65H,11-21H2,1-9H3,(H,66,67);/q;+1/t22?,23?,26?,27-,28-,29?,30?,31?,32-,33+,34-,35+,36-,37-,38+,39+,40-,41+,42?,43-,46+,47-,48-,50?,51-,52?,53-,54?;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTQULAMLNBGOY-RRKCPRGASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)OC(=O)C)C(=O)OCC12C3CC(C(C1O)OC2CC4(C3=CCC5C4(CCC6C5(CCC(C6(C)CO)OC7C(C(C(C(O7)C(=O)O)OC8C(C(C(C(O8)CO)O)O)O)O)OC9C(C(C(CO9)O)O)O)C)C)C)(C)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(C)OC(=O)C)C(=O)OCC12[C@H]3C[C@@]4(C(=CCC5C4(CCC6C5(CCC([C@]6(C)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O[C@@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)C)C)C1CC([C@@H](C2O)O3)(C)C)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H84NaO23+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1124.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Escin, monosodium salt | |
CAS RN |
20977-05-3 | |
| Record name | Escin, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020977053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Escin, monosodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.106 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![(2S)-4-amino-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]-4-oxobutanoic acid](/img/structure/B49632.png)


